2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H4Cl2N2O. It is a derivative of imidazo[1,2-a]pyridine, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the chlorination of imidazo[1,2-a]pyridine derivatives followed by formylation. One common method includes the reaction of 2,7-dichloroimidazo[1,2-a]pyridine with a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3) . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2,7-Dichloroimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:
2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,7-Dichloroimidazo[1,2-a]pyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,7-Dichloroimidazo[1,2-a]pyridine-3-thiol: Similar structure but with a thiol group instead of an aldehyde group.
The uniqueness of this compound lies in its aldehyde functional group, which provides distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-12-6(4-13)8(10)11-7(12)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXDRUYMUYDKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2C=O)Cl)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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